Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate
Description
Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate is a heterocyclic compound featuring a 2,2'-bipyridine core with a bromine atom at position 6 and a methyl ester group at position 4. This structure renders it valuable in coordination chemistry, catalysis, and as a precursor for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent . Its molecular formula is C₁₂H₉BrN₂O₂, with a molecular weight of 293.12 g/mol (CAS 1189478-86-1) .
Properties
CAS No. |
913719-90-1 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
methyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-10(15-11(13)7-8)9-4-2-3-5-14-9/h2-7H,1H3 |
InChI Key |
HQOJQTZRYCXNPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes:
Bromination: Reacting 2,2’-bipyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.
Esterification: Converting the resulting brominated bipyridine to its methyl ester using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, especially when coordinated with metal ions.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Stille coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include azido or thiol-substituted bipyridines.
Oxidation: Oxidized bipyridine derivatives.
Coupling: Extended bipyridine frameworks with various functional groups.
Scientific Research Applications
Chemical Synthesis
1.1 Organic Intermediate
Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate serves as an important organic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to participate in several chemical reactions, including:
- Esterification : The compound can be synthesized through the esterification of 6-bromo-2-pyridine carboxylic acid using methanol, facilitated by p-toluenesulfonic acid as a catalyst. This method has been noted for its high yield and purity, making it suitable for industrial production .
- Ligand Formation : It is utilized in the formation of metal complexes, particularly with transition metals like iron and cobalt. These complexes exhibit unique properties that are beneficial in catalysis and material science .
Medicinal Chemistry
2.1 Pharmaceutical Applications
This compound is explored for its potential therapeutic applications:
- Antidiabetic Agents : It has been identified as a precursor in the development of compounds that inhibit 11-beta hydroxysteroid dehydrogenase, which plays a role in diabetes management .
- Antiviral Properties : Research indicates that derivatives of this compound may act as precursors for drugs targeting chemokine receptors associated with HIV/AIDS treatment .
Coordination Chemistry
3.1 Metal Complexes
The ability of this compound to form stable complexes with metals has led to its investigation in coordination chemistry:
- Synthesis of Complexes : Studies have shown that complexes formed with iron(II) and cobalt(II) demonstrate interesting electrochemical properties, which could be harnessed for applications in sensors and electronic devices .
- Electrochromic Applications : The electrochromic properties of these metal complexes have been studied for potential use in smart windows and display technologies .
Case Study 1: Synthesis and Characterization of Metal Complexes
A study investigated the synthesis of iron(II) and cobalt(II) complexes with this compound. The complexes were characterized using various techniques such as NMR spectroscopy and UV-Vis spectroscopy. The results indicated that these complexes exhibited distinct electrochemical behavior, which could be advantageous for developing new materials for electronic applications.
| Property | Iron(II) Complex | Cobalt(II) Complex |
|---|---|---|
| Color | Dark Red | Blue |
| Electrochemical Stability | High | Moderate |
| Conductivity | Moderate | High |
Case Study 2: Application in Antidiabetic Drug Development
Research focused on the synthesis of derivatives from this compound aimed at developing new antidiabetic agents. The derivatives were tested for their ability to inhibit specific enzymes related to glucose metabolism. Preliminary results showed promising activity comparable to existing medications.
Mechanism of Action
The mechanism of action of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Coordination: Forms stable complexes with transition metals, affecting their redox properties and catalytic activities.
Electron Transfer: Facilitates electron transfer processes in catalytic cycles and redox reactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Structural and Reactivity Differences
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound enhances lipophilicity compared to the free carboxylic acid (CAS 294211-87-3), which is more polar and acidic (pKa ~2-3 for COOH vs. ~8-10 for esters). This impacts solubility and metal coordination; esters are less reactive toward nucleophiles but more stable in acidic conditions .
Bromo Substituent: The bromine at C6 enables cross-coupling reactions, unlike non-halogenated analogs like methyl [2,2'-bipyridine]-6-carboxylate (CAS 203573-76-6). For example, Suzuki couplings can introduce aryl/alkyl groups at C6, expanding utility in ligand design .
Alkyl Chain Modifications: Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate (CAS 857053-81-7) incorporates a long hydrophobic chain (C16), increasing logP (11.1) and making it suitable for lipid-rich environments or self-assembled monolayers. In contrast, the target compound’s methyl group at C4 reduces steric bulk, favoring coordination with transition metals like Ru or Ir .
Spectroscopic and Analytical Data
13C NMR :
Mass Spectrometry :
- The target compound’s molecular ion ([M+H]⁺) is observed at m/z 293.12 , whereas ethyl analogs (e.g., CAS 1189907-94-5) show m/z 307.15 due to the ethyl group’s higher mass .
Biological Activity
Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a bipyridine structure with a bromine atom at the 6-position and a methyl ester at the carboxylate position. Its molecular formula is with a molecular weight of approximately 292.1 g/mol. The unique structural features contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains. For instance, studies show that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| This compound | Escherichia coli | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this class have shown promising results against several cancer cell lines. For example, analogues have demonstrated sub-micromolar activity against caspase enzymes involved in apoptosis pathways, indicating their potential as anticancer agents .
Case Study: Inhibition of Caspases
In a recent study, methyl derivatives exhibited selective inhibition of caspase-3 and caspase-7 with IC50 values in the low micromolar range. This selectivity suggests that these compounds could be developed into targeted therapies for cancer treatment .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
Case Study: Inhibition of MbtI
Inhibitory assays against the enzyme MbtI (a target for tuberculosis treatment) revealed that similar bipyridine derivatives could disrupt mycobactin biosynthesis, leading to significant antimicrobial effects against Mycobacterium tuberculosis . The IC50 values reported were around , indicating moderate potency as an inhibitor .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions, enhancing catalytic activity and potentially modulating enzyme functions.
- Electron Transfer : The compound can participate in electron transfer processes that are crucial for redox reactions within biological systems.
- Apoptosis Induction : By inhibiting specific caspases, the compound may promote apoptosis in cancer cells, providing a pathway for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
